molecular formula C12H10S2 B046162 Diphenyl disulfide CAS No. 882-33-7

Diphenyl disulfide

Cat. No. B046162
CAS RN: 882-33-7
M. Wt: 218.3 g/mol
InChI Key: GUUVPOWQJOLRAS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of diphenyl disulfide involves methods that can range from direct coupling of thiophenol under oxidative conditions to more complex strategies involving organometallic intermediates. However, detailed synthesis routes specific to diphenyl disulfide were not directly found in the reviewed literature.

Molecular Structure Analysis

Hypervalent molecules like sulfuranes and persulfuranes, which are related to the chemistry of diphenyl disulfide, have been extensively studied. These studies highlight the significance of understanding the electronic structure and bonding in hypervalent compounds, providing insights into the molecular structure of related disulfides (Pu et al., 2009).

Chemical Reactions and Properties

Diphenyl disulfide participates in various chemical reactions, leveraging its disulfide bond for transformations that include cleavage and exchange reactions. Its reactivity is crucial in organic synthesis, where it can serve as an oxidizing agent or in the formation of sulfur-containing heterocycles. Organodiselenides, closely related to diphenyl disulfide, are used in organic catalysis and drug design, indicating the potential reactivity and application of diphenyl disulfides in similar contexts (Marco Dalla Tiezza et al., 2019).

Physical Properties Analysis

Although specific data on the physical properties of diphenyl disulfide were not found in the provided literature, the physical properties of similar sulfur-containing compounds suggest that diphenyl disulfide would exhibit characteristics typical of aromatic disulfides, such as solid state at room temperature, relatively low solubility in water, and higher solubility in organic solvents.

Chemical Properties Analysis

Diphenyl disulfide's chemical properties include its ability to undergo redox reactions, where the disulfide bond can be cleaved or formed under certain conditions. This redox behavior is central to its role in chemical synthesis and materials science. The reviewed literature on related sulfur-containing compounds and their environmental behavior and fate also indirectly informs on the stability and reactivity of diphenyl disulfides, highlighting their persistence and potential for bioaccumulation (E. Akortia et al., 2016).

Scientific Research Applications

  • Battery Performance Enhancement : DPDS improves high-voltage performance in LiCoO2/graphite batteries by forming solid electrolyte interface films, enhancing battery cyclic performance (Zhao et al., 2016).

  • Synthesis of Organic Compounds : It is used in the synthesis of methyl phenylsulfinate, which aids in preparing unsaturated ketones, nitriles, and lactams (Resek & Meyers, 1995).

  • Aromatic Arylthiolation : Disulfide radical cations generated from diaryl disulfides efficiently enable aromatic arylthiolation (Takeuchi et al., 1997).

  • Sulfenylation Reactions : DPDS reacts with geminal diesters and other compounds in hexamethylphosphoric triamide (HMPA) to produce alkyl phenyl sulfides and other derivatives (Asaoka et al., 1978).

  • Radical Polymerization : Disulfides like DPDS show significant initiation activity in radical polymerization, unlike monosulfides and oxides (Tsuda et al., 1965).

  • Synthesis of Vinylic Selenides and Sulfides : Indium(I) iodide facilitates the cleavage of diphenyl disulfide for the synthesis of vinylic selenides and sulfides (Ranu et al., 2006).

  • SERS Monitoring in Chemical Reactions : In situ measurement and monitoring of DPDS in ethanol solution by Surface-Enhanced Raman Scattering (SERS) is feasible, revealing micro mechanisms of chemical reactions (Wu et al., 2017).

  • Electrochemical Reduction Studies : Electrochemical reduction of DPDS in aprotic solvents leads to the production of thiophenolate and benzenesulfinate ions, among other products (Persson, 1978).

  • Investigation of Anion States : The first anion state of DPDS is stable and can be dissociated along the S-S bond, important in understanding electron attachment processes (Modelli & Jones, 2006).

  • Structural Analysis in Chemistry : The mixed estimation method provides detailed structural information on the S-S bridge in DPDS, crucial in organic and protein chemistry (Demaison et al., 2019).

Safety And Hazards

Diphenyl disulfide is flammable . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is very toxic to aquatic life with long-lasting effects .

Future Directions

Diphenyl disulfide-based compounds appear to be among the best candidates to develop materials with optimum self-healing properties . The radical formation and the structural role of the hydrogen bonding prevail over kinetics . Some new compounds are proposed for the design of future self-healing materials with improved features .

properties

IUPAC Name

(phenyldisulfanyl)benzene
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InChI

InChI=1S/C12H10S2/c1-3-7-11(8-4-1)13-14-12-9-5-2-6-10-12/h1-10H
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InChI Key

GUUVPOWQJOLRAS-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SSC2=CC=CC=C2
Source PubChem
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Molecular Formula

C12H10S2
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Related CAS

93345-44-9
Record name Disulfide, diphenyl, homopolymer
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DSSTOX Substance ID

DTXSID6022131
Record name Diphenyl disulfide
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Molecular Weight

218.3 g/mol
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Physical Description

Colorless solid; [Merck Index] White crystalline powder with an unpleasant odor; [Alfa Aesar MSDS], Solid, orthorhombic needles
Record name Diphenyl disulfide
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Record name Diphenyl disulfide
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Record name Phenyl disulfide
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Boiling Point

310.00 °C. @ 760.00 mm Hg
Record name Diphenyl disulfide
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Solubility

insoluble in water; soluble in alcohol, ether, carbon disulfide
Record name Phenyl disulfide
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Density

1.353 (20°)
Record name Phenyl disulfide
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Product Name

Diphenyl disulfide

CAS RN

882-33-7
Record name Diphenyl disulfide
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Record name Diphenyl disulphide
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Record name DIPHENYL DISULFIDE
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Record name Diphenyl disulfide
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Melting Point

62 - 63 °C
Record name Diphenyl disulfide
Source Human Metabolome Database (HMDB)
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Synthesis routes and methods I

Procedure details

5.5 Grams (0.05 mole) of thiophenol are stirred with 10.2 grams (0.05 mole) of N-(phenylthio)maleimide in 150 ml of benzene at room temperature for 1 hour. The benzene is removed from the reaction mixture by evaporation and the residue is added to 200 ml of methanol. A white solid forms upon contact with the methanol which is recovered by filtration. The solid recovered is 9.2 grams (84% yield) of phenyl disulfide. Recrystallized from methanol, the product melts sharply at 60° C.
Quantity
0.05 mol
Type
reactant
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
84%

Synthesis routes and methods II

Procedure details

One proceeds according to Example 1 except that p-toluene sulfonyl chloride is replaced by benzene sulfonyl chloride as starting material. Thus 10 g of phenyl-disulfide are obtained, yield 93%. Mp.: 58°-60° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
93%

Synthesis routes and methods III

Procedure details

To the same reactor, 220 g of thiophenol, 16 g of sulphur and 4 g of Amberlyst A 21 resin are added. The mixture is kept at ambient temperature while stirring. At the end of the evolution of hydrogen sulphide, the liquid is recovered. The analysis of which shows that it is wholly composed of diphenyl disulphide and excess thiophenol. The yield of diphenyl disulphide is 99% in relation to the sulphur added.
Quantity
220 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8,030
Citations
B Tan, S Zhang, Y Qiang, W Li, H Li, L Feng… - Journal of Molecular …, 2020 - Elsevier
… In this work, diphenyl disulfide derivatives, 2,2′-dithiosalicylic acid (DSA), 2-aminophenyl … by three different functional groups in diphenyl disulfide derivatives was investigated by …
Number of citations: 185 www.sciencedirect.com
HJ Shine, L Piette - Journal of the American Chemical Society, 1962 - ACS Publications
It has not been found possible to recover diphenyl disulfide (I) from solution in 100% sulfuric … some years ago to investigate whether or not diphenyl disulfide (I) would undergo a similar …
Number of citations: 101 pubs.acs.org
L Asaro, M Gratton, N Poirot, S Seghar, NA Hocine - Waste Management, 2020 - Elsevier
The elimination of rubber wastes without affecting the environment is one of the most important challenges of the 21st century waste management. Accordingly, the present work is …
Number of citations: 33 www.sciencedirect.com
JA Chandrasiri, CA Wilkie - Polymer degradation and stability, 1994 - Elsevier
… of diphenyl disulfide. 3-~5 Understanding of the thermal decomposition of diphenyl disulfide … Diphenyl disulfide has a small bond dissociation energy (20-26 kcal/mol) compared to that …
Number of citations: 23 www.sciencedirect.com
M Borsari, M Cannio, G Gavioli - … : An International Journal …, 2003 - Wiley Online Library
… These values are ¿ 1.37 V for diphenyl disulfide and ¿ 1.71 V for thiophenol [23]. The … Cathodic peak current of the a) diphenyl disulfide and b) thiophenol versus solution concentrations …
B Vega, L Montero, S Lincoln, N Agulló… - Journal of applied …, 2008 - Wiley Online Library
… Diphenyl disulfide is a common agent used in the … In this study, the diphenyl disulfide behavior has been studied in … it is possible to tailor the diphenyl disulfide activity by controlling the …
Number of citations: 28 onlinelibrary.wiley.com
T Kawamoto, T Morioka, K Noguchi, DP Curran… - Organic …, 2021 - ACS Publications
We describe a simple and efficient procedure for nucleophilic borylation of imines in the absence of a photoredox catalyst. Visible light irradiation of an acetonitrile solution of an imine, …
Number of citations: 25 pubs.acs.org
W Munbunjong, EH Lee, P Ngernmaneerat, SJ Kim… - Tetrahedron, 2009 - Elsevier
… 6, 6(a), 6(b), 6(c), 6(d), 6(e) we developed an indium-mediated reaction for preparing unsymmetrical organochalcogenides from alkyl halides and diphenyl diselenide (diphenyl disulfide…
Number of citations: 55 www.sciencedirect.com
M Zhao, X Zuo, X Ma, X Xiao, L Yu, J Nan - Journal of Power Sources, 2016 - Elsevier
… With these guidelines, in this study, a new electrolyte additive, diphenyl disulfide (DPDS), which contains phenyl and sulfur groups, is investigated in LiCoO 2 /graphite batteries charged …
Number of citations: 61 www.sciencedirect.com
S Kodama, A Nomoto, M Kajitani… - Journal of Sulfur …, 2009 - Taylor & Francis
… Very recently, we reported highly regioselective addition of diphenyl disulfide to allenes catalyzed by tetrakis(triphenylphosphine)palladium(0) ( Table 1 ) Citation9. In this reaction, …
Number of citations: 26 www.tandfonline.com

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